Cas no 95839-45-5 (1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3)
95839-45-5 structure
Product Name:1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3
Numéro CAS:95839-45-5
Le MF:C42H50O16
Mégawatts:810.836814403534
CID:837486
PubChem ID:102080268
Update Time:2024-10-25
1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3 Propriétés chimiques et physiques
Nom et identifiant
-
- 1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3-methoxyphenyl)-
- Hedyotisol B
- 1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- ph...
- 1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3
- [ "" ]
- Hedyotisol C
- G-b-S-r-S-b-G
- bmse010121
- Hedyotisol A
- (1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
- (1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]fura
- 1,3-Propanediol, 2,2′-[(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1-phenylene)oxy]]bis[1-(4-hydroxy-3-methoxyphenyl)- (9CI)
- rel-2,2′-[[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[(2,6-dimethoxy-4,1-phenylene)oxy]]bis[1-(4-hydroxy-3-methoxyphenyl)-1,3-propanediol] (ACI)
- 2-[4-[6-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
- 95732-59-5
- 95839-45-5
- (1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
- AKOS040761823
- (1S,1'S,2S,2'S)-2,2'-[[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[(2,6-dimethoxy-4,1-phenylene)oxy]]bis[1-(4-hydroxy-3-methoxyphenyl)-1,3-propanediol]; 1H,3H-Furo[3,4-c]furan, 1,3-propanediol deriv.
- CHEMBL1761832
- FS-9413
- HedyotisolB
- 2-(4-(6-(4-(2-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-1-(hydroxymethyl)ethoxy)-3,5-dimethoxy-phenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2,6-dimethoxy-phenoxy)-1-(4-hydroxy-3-methoxy-phenyl)propane-1,3-diol
- 2-[4-[6-[4-[2-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxy-phenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxy-phenoxy]-1-(4-hydroxy-3-methoxy-phenyl)propane-1,3-diol
- 2-(4-(6-(4-(1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)oxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
-
- Piscine à noyau: 1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3
- La clé Inchi: LSWNERGQFCAXLI-UHFFFAOYSA-N
- Sourire: OC1C(OC)=CC(C(C(CO)OC2C(OC)=CC(C3C4C(C(C5C=C(OC)C(OC(C(C6C=C(OC)C(O)=CC=6)O)CO)=C(OC)C=5)OC4)CO3)=CC=2OC)O)=CC=1
Propriétés calculées
- Qualité précise: 810.31000
- Masse isotopique unique: 810.30988550g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 16
- Comptage des atomes lourds: 58
- Nombre de liaisons rotatives: 18
- Complexité: 1100
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 4
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 214
- Le xlogp3: 2.6
Propriétés expérimentales
- Couleur / forme: Cryst.
- Le PSA: 213.68000
- Le LogP: 4.17120
1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3 Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃
1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3 PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4192-1 mg |
Hedyotisol B |
95839-45-5 | 1mg |
¥2835.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H76300-5mg |
(1S,2S)-2-(4-((1R,3aS,4R,6aS)-4-(4-(((1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)oxy)-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl)-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
95839-45-5 | ,HPLC≥98% | 5mg |
¥5600.0 | 2023-09-07 | |
| TargetMol Chemicals | TN4192-5 mg |
Hedyotisol B |
95839-45-5 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| TargetMol Chemicals | TN4192-1 mL * 10 mM (in DMSO) |
Hedyotisol B |
95839-45-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
| TargetMol Chemicals | TN4192-5mg |
Hedyotisol B |
95839-45-5 | 5mg |
¥ 13500 | 2024-07-20 | ||
| A2B Chem LLC | AI64839-5mg |
Hedyotisol B |
95839-45-5 | 98.0% | 5mg |
$702.00 | 2024-07-18 | |
| TargetMol Chemicals | TN4192-1 ml * 10 mm |
Hedyotisol B |
95839-45-5 | 1 ml * 10 mm |
¥ 21800 | 2024-07-20 |
1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3 Littérature connexe
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
95839-45-5 (1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3) Produits connexes
- 95789-30-3(Cefotiam Hexetil Hydrochloride (mixture of Diastereomers))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fournisseurs recommandés
ASIACHEM I&E (JIANGSU) CO., LTD
Membre gold
Fournisseur de Chine
Lot
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot